5-(Butylsulfanyl)-5-methylhex-1-EN-3-one
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Overview
Description
5-(Butylsulfanyl)-5-methylhex-1-EN-3-one is an organic compound characterized by the presence of a butylsulfanyl group and a methyl group attached to a hex-1-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfanyl)-5-methylhex-1-EN-3-one typically involves the reaction of butylthiol with a suitable precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Butylsulfanyl)-5-methylhex-1-EN-3-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Butylsulfanyl)-5-methylhex-1-EN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butylsulfanyl)-5-methylhex-1-EN-3-one involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3(5)-Butylsulfanyl-5(3)-methyl-1H-1,2,4-triazole: Similar in having a butylsulfanyl group but differs in the core structure.
tert-Butylsulfanylphthalonitriles: Contains a butylsulfanyl group but has a phthalonitrile backbone.
Properties
CAS No. |
67161-29-9 |
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Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
5-butylsulfanyl-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C11H20OS/c1-5-7-8-13-11(3,4)9-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI Key |
RKPDKTIAQLOXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)(C)CC(=O)C=C |
Origin of Product |
United States |
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